Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate
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Overview
Description
Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate is an organic compound with a complex structure that includes cyano, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the nitration of a dimethoxybenzene derivative followed by a cyanoethylation reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanoethylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate exerts its effects involves interactions with various molecular targets. The nitro and cyano groups can participate in electron transfer reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyano-3-(4,5-dimethoxyphenyl)propanoate: Lacks the nitro group, which affects its reactivity and applications.
Methyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate: Has only one methoxy group, leading to different chemical properties.
Ethyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate: The ethyl ester variant, which may have different solubility and reactivity.
Uniqueness
Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14N2O6 |
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Molecular Weight |
294.26 g/mol |
IUPAC Name |
methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C13H14N2O6/c1-19-11-5-9(8(7-14)4-13(16)21-3)10(15(17)18)6-12(11)20-2/h5-6,8H,4H2,1-3H3 |
InChI Key |
HRWRBHWBIXXULQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC(=O)OC)C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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